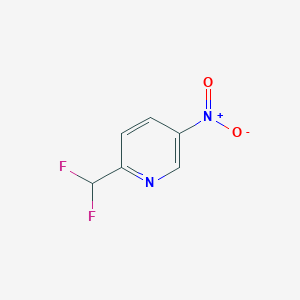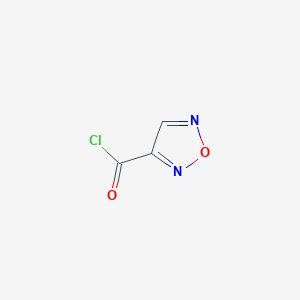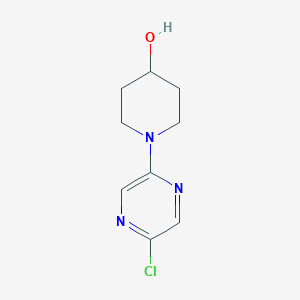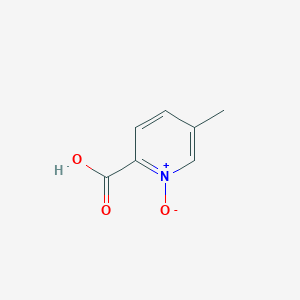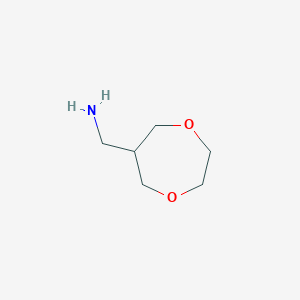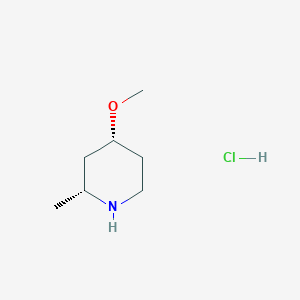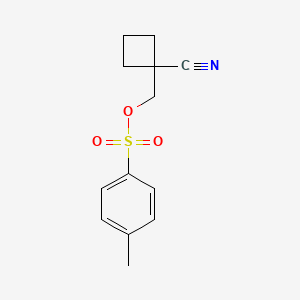
(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate
Overview
Description
“(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate”, also known as CBMS, is an organic compound with the molecular formula C12H13NO2S . It is a white to pale yellow solid.
Molecular Structure Analysis
The molecular formula of “this compound” is C13H15NO3S . It has an average mass of 265.328 Da and a monoisotopic mass of 265.077271 Da .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 239.3 grams per mole.Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis and application of compounds like 1-vinylcyclopropyl 4-methylbenzenesulfonate demonstrate their importance in creating alkylidenecyclopropanes. These intermediates are pivotal for accessing a wide range of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, showcasing their versatility in organic synthesis (Ojo et al., 2014).
Catalysis and Organic Transformations
- Ionic liquids like 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate have been identified as effective and recyclable media for acid-catalyzed coupling reactions. These reactions are crucial for the synthesis of (E)-enones, demonstrating the compound's role in facilitating environmentally friendly and efficient chemical transformations (Xu et al., 2004).
Material Science and Engineering
- The study of sulfonate-type acid amplifiers for UV curing inks highlights the application of methylbenzenesulfonate derivatives in material science. These compounds enhance the curing process of UV-sensitive materials, indicating their potential in developing advanced coatings and printing technologies (Lee et al., 2006).
Molecular Structure and Spectroscopy
- Research on the molecular structure and vibrational spectra of the 4-methylbenzenesulfonate anion provides insights into its chemical properties and interactions. Such studies are essential for understanding the behavior of these compounds at the molecular level and can guide their application in various chemical contexts (Ristova et al., 1999).
Photochemistry
- Sulfonated oximes, like those derived from reactions with 4-methylbenzenesulfonyl chloride, have been explored as potential photoacid generators. These compounds can release acids upon irradiation, making them valuable in photoresist materials for lithography and imaging technologies (Plater et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-11-3-5-12(6-4-11)18(15,16)17-10-13(9-14)7-2-8-13/h3-6H,2,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORKGTUDFYNINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



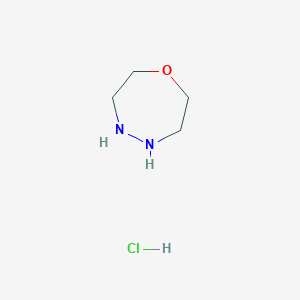


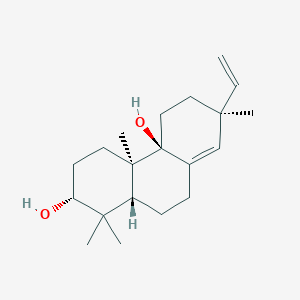
![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)

